molecular formula C7H9NO2S B1592273 3-Amino-3-(3-thienyl)propanoic acid CAS No. 94333-62-7

3-Amino-3-(3-thienyl)propanoic acid

Cat. No. B1592273
Key on ui cas rn: 94333-62-7
M. Wt: 171.22 g/mol
InChI Key: ONZXUIFNJXTVDZ-UHFFFAOYSA-N
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Patent
US08759388B2

Procedure details

To methyl 3-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-3-yl)propanoate (E45) was added 6 N HCl, and the solution was refluxed for 4 hours. The solvents were evaporated to give 3-amino-2-(thiophen-3-yl)propanoic acid (E46).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([O:16]C)=[O:15].Cl>>[NH2:3][CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC(C(=O)OC)C1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC(C(=O)O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08759388B2

Procedure details

To methyl 3-(1,3-dioxoisoindolin-2-yl)-2-(thiophen-3-yl)propanoate (E45) was added 6 N HCl, and the solution was refluxed for 4 hours. The solvents were evaporated to give 3-amino-2-(thiophen-3-yl)propanoic acid (E46).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([O:16]C)=[O:15].Cl>>[NH2:3][CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC(C(=O)OC)C1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC(C(=O)O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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